METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C17H14ClNO3S2 and a molar mass of 379.88 g/mol . This compound is characterized by its unique structure, which includes a benzothiophene moiety and a thiophene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4,5-dimethyl-3-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.
Scientific Research Applications
METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, forming sigma-bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
4-((E)-{[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate: This compound shares the benzothiophene moiety but differs in its hydrazono and methoxy substituents.
Indole derivatives: These compounds, like benzofuro[3,2-b]indole, have similar aromatic structures and are studied for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14ClNO3S2 |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H14ClNO3S2/c1-8-9(2)23-16(12(8)17(21)22-3)19-15(20)14-13(18)10-6-4-5-7-11(10)24-14/h4-7H,1-3H3,(H,19,20) |
InChI Key |
NABZWTKQPNMKQP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.